Pinolenic Acid Ethyl-d5 Ester
Description
Properties
Molecular Formula |
C₂₀H₂₉D₅O₂ |
|---|---|
Molecular Weight |
311.51 |
Synonyms |
(5Z,9Z,12Z)-5,9,12-Octadecatrienoic Acid Ethyl-d5 Ester |
Origin of Product |
United States |
Chemical Reactions Analysis
Ester Hydrolysis
Pinolenic Acid Ethyl-d5 Ester undergoes hydrolysis under acidic or basic conditions to regenerate pinolenic acid. This reaction is critical for studying the compound’s bioactive form.
Reaction:
Conditions:
-
Base-catalyzed: 0.1M NaOH, 60°C, 4 hours.
Key Findings:
-
Enzymatic hydrolysis preserves the stereochemistry of the double bonds, avoiding isomerization .
-
Reaction rates are temperature-dependent, with optimal yields at 45–55°C .
Transesterification
The ethyl-d5 ester group participates in transesterification reactions, enabling the synthesis of other esters.
Reaction:
Catalysts and Conditions:
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Lipase B (CALB) | 45 | Ethanol | 92 | |
| H₂SO₄ | 60 | Methanol | 85 | |
| KOH | 70 | Toluene | 78 |
Applications:
-
Used to produce methyl or glycerol esters for enhanced bioavailability in pharmaceutical formulations .
Oxidation Reactions
The conjugated triene system (5Z,9Z,12Z) undergoes oxidation, particularly at the double bonds, forming epoxides or hydroxylated derivatives.
Reaction Pathways:
-
Epoxidation:
-
Conditions: mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C.
-
Hydroxylation:
Key Findings:
-
Epoxidation occurs preferentially at the 9,12-diene due to electronic effects.
-
Hydroxylation yields are influenced by solvent polarity and catalyst loading .
Enzymatic Activity in Metabolic Pathways
This compound acts as a dual agonist for Free Fatty Acid Receptors 1 and 4 (FFA1/FFA4), modulating glucose metabolism.
Mechanism:
-
Binds to FFA1/FFA4 receptors, activating intracellular Ca²⁺ signaling and β-arrestin-2 pathways .
-
Enhances glucose-stimulated insulin secretion in pancreatic β-cells .
Experimental Data:
| Parameter | Value (Mean ± SD) | Model System | Reference |
|---|---|---|---|
| EC₅₀ (FFA1) | 3.2 ± 0.4 µM | HEK293T cells | |
| EC₅₀ (FFA4) | 5.1 ± 0.6 µM | HEK293T cells | |
| Glucose tolerance | 28% improvement | C57BL/6 mice |
Stability and Degradation
The compound is sensitive to light, heat, and oxidative conditions.
Degradation Pathways:
-
Autoxidation: Radical-mediated oxidation forming hydroperoxides .
-
Thermal decomposition: Above 60°C, leading to isomerization of double bonds.
Storage Recommendations:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pinolenic Acid Ethyl Ester (PAE) vs. PAE-d5
Key Differences :
Comparison with Other Fatty Acid Esters
Gamma-Linolenic Acid Ethyl Ester (GLA-EE)
- Structure : 6Z,9Z,12Z–C18:3 ethyl ester.
- Activity : Anti-inflammatory and anti-metabolic disease effects, but less potent than PAE in FFA1/FFA4 activation .
- Analytical Differentiation : GLA-EE and PAE are isomeric (differ in double bond positions) and require advanced MS techniques (e.g., Ag⁺ adducts) for distinction .
Methyl Eicosapentaenoate (EPA-ME)
Comparison with Deuterated Esters
Isovaleric Acid Ethyl-d5 Ester
- Structure : C₇H₉D₅O₂.
- Application : Stable isotope standard for flavor and fragrance analysis, lacking the polyunsaturated backbone of PAE-d5 .
- Purity : >95% (GC), similar to PAE-d5 purification standards .
6-Methylheptanoic Acid Ethyl-d5 Ester
Functional and Pharmacological Comparisons
Receptor Activation Profiles
| Compound | FFA1 EC₅₀ | FFA4 EC₅₀ | PPAR Activation |
|---|---|---|---|
| PAE | 3.2 µM | 4.1 µM | None |
| Pinolenic Acid (Free) | 4.5 µM | 5.8 µM | None |
| TUG-424 (FFA1 Agonist) | 0.1 µM | Inactive | None |
| EPA-ME | Inactive | Inactive | Yes |
Insights :
In Vivo Efficacy in Glucose Tolerance Tests
Notes:
- PAE’s efficacy is dose-dependent and superior to unesterified pinolenic acid .
- PAE-d5 is presumed equivalent but requires validation in isotopic tracing studies.
Analytical Differentiation Techniques
- DESI-MS with Ag⁺ Adducts: Distinguishes PAE from isomeric fatty acid esters (e.g., α-linolenic acid ethyl ester) via MS/MS fragmentation patterns .
- Chromatography : PAE-d5 elutes slightly earlier than PAE in reverse-phase LC due to deuterium’s isotopic effect .
Preparation Methods
Reaction Mechanism
The Fischer esterification involves the acid-catalyzed equilibrium between pinolenic acid and deuterated ethanol (ethanol-d5). The mechanism proceeds through six steps:
-
Protonation of the carboxylic acid’s carbonyl oxygen by an acid catalyst (e.g., H₂SO₄).
-
Nucleophilic attack by ethanol-d5, forming a tetrahedral intermediate.
-
Deprotonation to regenerate the acid catalyst.
-
Protonation of the hydroxyl group, converting it into a better leaving group.
-
Elimination of water, yielding the ester.
Reaction Conditions
Yield Optimization
The equilibrium is driven toward ester formation by:
-
Using a 5:1 molar ratio of ethanol-d5 to pinolenic acid.
-
Removing water via molecular sieves or a Dean-Stark apparatus.
-
Typical yields range from 65% to 85%, with purity ≥95% after purification.
Dialkyl Carbonate Method
Catalyst-Free Synthesis
A patent-pending method employs diethyl carbonate (DEC) as both reactant and solvent, avoiding external catalysts. The reaction proceeds via:
-
Nucleophilic attack by pinolenic acid on DEC, forming a mixed carbonate intermediate.
-
Alcohol-mediated decomposition of the intermediate, releasing CO₂ and yielding the ester.
Advantages Over Fischer Esterification
Solvent and Reagent Roles
-
Ethanol-d5 : Serves as a nucleophilic mediator, enhancing reaction kinetics.
-
DEC : Provides the ethyl group for ester formation while generating CO₂ as the only byproduct.
Comparative Analysis of Preparation Methods
| Parameter | Fischer Esterification | Dialkyl Carbonate Method |
|---|---|---|
| Catalyst | H₂SO₄ or HCl | None |
| Reaction Time | 12–24 hours | 4–6 hours |
| Yield | 65–85% | 50–70% |
| Deuterium Purity | ≥98% | ≥95% |
| Environmental Impact | Acidic waste generation | CO₂ as sole byproduct |
The Fischer method remains preferred for small-scale, high-purity synthesis, while the dialkyl carbonate method offers greener, scalable alternatives.
Purification and Characterization
Solvent Removal
Post-reaction, ethanol or DEC is evaporated under nitrogen gas to prevent oxidation. The crude product is dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for further purification.
Chromatographic Techniques
Spectroscopic Validation
-
NMR : Deuterium integration at δ 1.2–1.3 ppm confirms ethyl-d5 group incorporation.
-
Mass Spectrometry : Molecular ion peak at m/z 311.51 verifies isotopic labeling.
Challenges and Optimizations
Deuterium Exchange
Exposure to protic solvents (e.g., water) risks H/D exchange, reducing isotopic purity. Solutions include:
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying Pinolenic Acid Ethyl-d5 Ester?
- Methodology : Synthesis typically involves deuterium labeling of the ethyl ester group. For purification, urea inclusion is a validated approach. A study on Pinolenic Acid Ethyl Ester (non-deuterated) achieved 94.75% purity using a 3:1 urea-to-ester ratio, ethanol-to-urea ratio of 6:1 (mL:g), inclusion temperature of −13°C, and 24-hour incubation . For deuterated analogs, isotopic labeling reagents (e.g., deuterated ethanol) are required, and purity validation should use HPLC (≥98%) coupled with mass spectrometry to confirm deuteration efficiency .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodology : Use tandem mass spectrometry (MS/MS) with silver ion (Ag⁺) adducts to resolve positional isomerism. For example, DESI-MS with Ag⁺ adducts can differentiate between isomers like α-linolenic acid (6Z,9Z,12Z) and pinolenic acid (5Z,9Z,12Z) by analyzing fragmentation patterns up to MS4. Deuterated esters require additional validation of isotopic peaks (e.g., +5 Da shift for -d5 labeling) .
Q. What are the critical parameters for storing this compound to prevent degradation?
- Methodology : Store at −20°C under inert gas (e.g., argon) to avoid oxidation. Purity should be monitored periodically via GC-MS or HPLC, with deuterated analogs requiring checks for isotopic exchange. Stability studies recommend avoiding prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can researchers resolve data contradictions when analyzing this compound in complex lipid mixtures?
- Methodology : Combine high-resolution LC-MS with collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD). For instance, deuterated esters exhibit distinct fragmentation patterns (e.g., ethylene loss in ethyl esters vs. water elimination in free fatty acids). Use isotopic internal standards (e.g., 6-Methylheptanoic Acid Ethyl-d5 Ester) to normalize quantification and mitigate matrix effects .
Q. What experimental designs are suitable for tracing the metabolic fate of this compound in vivo?
- Methodology : Employ stable isotope tracing with deuterium labeling. Administer the compound via controlled diets or intravenous injection, then analyze tissue samples using LC-MS/MS. Key parameters include:
- Sampling intervals : Collect plasma, liver, and adipose tissue at 0, 6, 12, and 24 hours.
- Data normalization : Use a deuterated internal standard (e.g., Ethyl-d5 4-Aminobenzoate) to correct for extraction efficiency .
Q. How can researchers differentiate between isotopic scrambling and true metabolic incorporation of this compound?
- Methodology : Conduct parallel experiments with non-deuterated and deuterated analogs. Analyze fragments using high-resolution MS (e.g., Orbitrap) to track deuterium retention in specific carbon positions. For example, deuterium loss in the β-oxidation pathway indicates metabolic activity, while uniform scrambling suggests artifactual exchange .
Data Analysis & Validation
Q. What statistical frameworks are recommended for analyzing dose-response relationships involving this compound?
- Methodology : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For dose-response curves, use nonlinear regression models (e.g., four-parameter logistic) with software like GraphPad Prism. Validate model fit via residual analysis and Akaike Information Criterion (AIC) .
Q. How should researchers address potential biases in lipidomic datasets containing this compound?
- Methodology : Implement AP® Science Practice 5 guidelines:
- Bias mitigation : Blind data analysis to treatment groups.
- Data refinement : Exclude outliers using Grubbs’ test (α=0.05).
- Reproducibility : Report coefficients of variation (CV) for technical replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
